(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol is a chiral compound classified within the piperidine family, characterized by a benzyl group and an amino functional group at the 4-position of the piperidine ring. This compound is significant in medicinal chemistry due to its potential pharmacological applications, particularly as a precursor for various bioactive molecules.
The compound can be synthesized through several methods, with notable research focusing on its stereochemical properties and synthetic routes. The synthesis often involves the use of chiral precursors and specific reagents to ensure the desired stereochemistry is achieved.
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol falls under the category of amino alcohols and is further classified as a piperidine derivative. Its structural configuration plays a crucial role in its biological activity, making it a subject of interest in pharmaceutical research.
Several synthetic strategies have been developed for the preparation of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol. Key methods include:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and selectivity. For instance, using lithium aluminum hydride as a reducing agent in tetrahydrofuran has shown promising results in achieving high yields .
The molecular structure of (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol features:
The stereochemistry is crucial for its biological activity, with specific configurations influencing receptor interactions.
The molecular formula is , and its molecular weight is approximately 191.27 g/mol. The compound exhibits chirality due to the presence of multiple stereogenic centers.
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol can undergo various chemical reactions typical for amino alcohols:
Reactions are typically carried out under controlled conditions to prevent racemization and ensure that the desired stereoisomer is obtained.
The mechanism of action for (3R,4S)-4-Amino-1-benzyl-piperidin-3-ol primarily involves interactions with neurotransmitter receptors. It has been noted for its potential activity as a muscarinic receptor antagonist, which can influence various physiological processes such as cognition and memory .
Upon binding to muscarinic receptors, this compound may modulate neurotransmitter release and neuronal excitability, leading to therapeutic effects in conditions like overactive bladder or cognitive disorders.
Relevant data from studies indicate that purity levels can be enhanced through recrystallization techniques .
(3R,4S)-4-Amino-1-benzyl-piperidin-3-ol has several scientific uses:
Chiral auxiliaries enable precise stereocontrol during piperidine ring formation, particularly for installing the C3 and C4 stereocenters in (3R,4S)-4-amino-1-benzyl-piperidin-3-ol. Ellman’s tert-butanesulfinamide is widely employed due to its ability to direct diastereoselective nucleophilic additions. In a representative approach, a chiral N-tert-butanesulfinyl imine undergoes nucleophilic addition with a benzyl-protected 3-oxopropyl Grignard reagent. This reaction yields a syn-aldol-type adduct with >25:1 diastereomeric ratio, establishing the C4 amino stereocenter. Subsequent ring-closing reductive amination forms the piperidine scaffold while retaining stereochemical integrity [5]. The tert-butanesulfinyl group is later cleaved under mild acidic conditions (e.g., HCl in methanol), liberating the free amine without epimerization [1] [5].
(R)-α-Methylbenzylamine serves as an alternative chiral controller. Its condensation with 1-benzyl-4-oxopiperidin-3-one generates a chiral enamine, which undergoes stereoselective alkylation at C3. Hydrogenolysis then removes the auxiliary, yielding enantiomerically enriched (3R,4S)-product. This method achieves up to 95% diastereomeric excess when sodium diethyl phosphite is used as the nucleophile, though the phosphonate product requires additional steps for conversion to the target amino alcohol [6].
Table 1: Chiral Auxiliaries for Asymmetric Alkylation
Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Key Advantage |
---|---|---|---|
tert-Butanesulfinamide | Grignard addition to imine | >25:1 | High stereoselectivity; mild deprotection |
(R)-α-Methylbenzylamine | Enamine alkylation | Up to 95% de | Compatible with diverse nucleophiles |
(R)-Phenylglycine t-butyl ester | Pudovik reaction | ~69:31 | Access to α-aminophosphonate intermediates |
Critical parameters influencing stereoselectivity include:
Catalytic hydrogenation provides direct access to stereodefined piperidines from pyridine precursors. The (3R,4S)-configuration requires cis-selective reduction, achieved through chiral metal complexes that control facial selectivity. Iridium catalysts bearing P,N-ligands (e.g., BoPhoz) enable asymmetric hydrogenation of 4-amino-1-benzylpyridin-3(1H)-one salts. Under 50–100 bar H₂ pressure, this method furnishes the cis-piperidine product with 92–98% enantiomeric excess. The reaction proceeds via an outer-sphere mechanism where chiral ligand coordination directs hydride delivery to the si-face of the pyridinium ring [4].
Ruthenium-based systems (e.g., Ru-BINAP) hydrogenate 1-benzyl-4-azido-3-hydroxypyridine precursors. Chemoselective azide reduction occurs first, generating an enamine intermediate that undergoes stereocontrolled hydrogenation. This sequential reduction affords the (3R,4S)-isomer exclusively when using (S)-BINAP as the ligand. Catalyst poisoning is mitigated by protecting the C3-hydroxyl group as a silyl ether prior to hydrogenation [4].
Table 2: Catalytic Systems for Pyridine Hydrogenation
Catalyst | Substrate | Conditions | Stereoselectivity | Application Scope |
---|---|---|---|---|
Ir-P,N-ligand | 1-Benzyl-4-aminopyridinium salt | 50–100 bar H₂, RT | 92–98% ee (cis) | Broad functional group tolerance |
Ru-(S)-BINAP | 1-Benzyl-4-azido-3-(TBSoxy)pyridine | 5 bar H₂, MeOH | >99% cis selectivity | Requires hydroxyl protection |
Rh-JosiPhos | 1-Benzyl-3-hydroxy-4-methoxypyridine | 10 bar H₂, EtOAc | 85% ee (cis) | Sensitive to steric hindrance |
Limitations include fluorinated pyridine hydrogenation, where hydrodefluorination competes with ring saturation. Palladium catalysts (Pd/C) modified with (R)-DM-SEGPHOS overcome this issue, providing all-cis-3-fluoro-4-amino-1-benzylpiperidin-3-ol derivatives without defluorination—valuable for fluorinated analogs of the target molecule [4].
Orthogonal protecting group strategies enable sequential functionalization of the piperidine nitrogen and oxygen atoms. A representative 7-step synthesis begins with N-Cbz protection of ethyl nipecotate, followed by directed ortho-lithiation and hydroxylation at C3 using molecular oxygen. The C3-hydroxyl is protected as a tert-butyldimethylsilyl ether, while the C4-carboxylate is reduced to aldehyde with diisobutylaluminum hydride. The aldehyde undergoes reductive amination with benzylamine, installing the N-benzyl group and the C4-amino functionality simultaneously. Acidic deprotection (HF·pyridine) liberates the C3-hydroxyl, yielding the target compound with >99% diastereomeric purity [1] [8].
Benzyl group duality is exploited in routes where the N-benzyl moiety serves both as a directing group and permanent substituent. Directed hydrogenation of 1-benzyl-3,4-epoxypiperidine occurs regioselectively at C4 using Raney nickel, followed by epoxide opening with azide. Staudinger reduction converts the azide to amine, and the cis-diol is formed via hydrolysis. This approach avoids unnecessary protection/deprotection steps but requires precise control of reaction regiochemistry [8].
Table 3: Protecting Group Strategies in Multi-Step Synthesis
Protecting Group Pair | Key Transformation | Deprotection Conditions | Overall Yield |
---|---|---|---|
N-Cbz / O-TBS | Directed lithiation-hydroxylation | HF·pyridine / H₂-Pd/C | 32% (7 steps) |
N-Bn / O-benzoyl | Epoxide ring-opening with NaN₃ | NaOH MeOH/H₂O | 41% (5 steps) |
N-Alloc / O-TES | Ring-closing metathesis | Pd(PPh₃)₄ / morpholine | 28% (6 steps) |
Serine-derived aminodiepoxides offer a chiral pool route. Regioselective epoxide opening of (2R,4R)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine with benzylamine occurs at C4, followed by acid-catalyzed cyclization. The resulting 4-amino-3,5-dihydroxypiperidine undergoes selective 3-O-desilylation and stereoretentive reduction to yield the target compound. This method provides enantiopure (3R,5R) or (3S,5S) isomers depending on the serine enantiomer used, showcasing absolute stereochemical control [8].
Direct reductive amination installs the C4-amino group with stereocontrol using chiral catalysts. Dynamic kinetic resolution of 1-benzyl-4-oxopiperidin-3-ol employs Ru-(S)-BINAP catalysts under hydrogen pressure. The reaction proceeds via an enol intermediate that tautomerizes to iminium ion, which undergoes asymmetric hydrogenation with 90% enantiomeric excess. The C3-hydroxyl group facilitates substrate-catalyst coordination through hydrogen bonding, enhancing stereoselectivity [4].
Organocatalytic reductive amination employs chiral phosphoric acids (e.g., TRIP) with Hantzsch ester as the hydride donor. 1-Benzylpiperidin-4-one reacts with benzylamine to form an iminium ion that undergoes enantioselective reduction. While high ee (88%) is achieved for the C4-amino center, this method does not control the C3 stereochemistry, necessitating pre-installation of the C3-hydroxyl group in stereopure form [4].
Borane-mediated reduction of chiral sulfinylimines derived from 1-benzyl-4-oxopiperidin-3-ol provides complementary stereoselectivity. (R)-tert-Butanesulfinyl imines react with catecholborane at –78°C, yielding anti-4-amino-3-hydroxypiperidines with 10:1 diastereomeric ratio. The bulky sulfinyl group shields the re-face, directing hydride attack to the si-face. Subsequent sulfinamide cleavage with HCl in methanol affords the target amine without racemization [5] [6].
Key considerations for optimization:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2